N-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)prop-2-enamide
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Overview
Description
N-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)prop-2-enamide is a synthetic organic compound that features a pyridine ring substituted with an oxolan-3-yloxy group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)prop-2-enamide typically involves the following steps:
Formation of the oxolan-3-yloxy group: This can be achieved by reacting oxirane with a suitable alcohol under acidic or basic conditions to form the oxolan-3-yloxy intermediate.
Substitution on the pyridine ring: The oxolan-3-yloxy intermediate is then reacted with a pyridine derivative, such as 2-bromomethylpyridine, under nucleophilic substitution conditions to form the desired pyridine derivative.
Formation of the prop-2-enamide moiety: The final step involves the reaction of the pyridine derivative with acryloyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-({6-[(tetrahydrofuran-3-yloxy)methyl]pyridin-2-yl}methyl)prop-2-enamide
- N-({6-[(oxolan-2-yloxy)methyl]pyridin-2-yl}methyl)prop-2-enamide
Uniqueness
N-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)prop-2-enamide is unique due to the specific positioning of the oxolan-3-yloxy group, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties and applications compared to similar compounds.
Properties
CAS No. |
2411297-69-1 |
---|---|
Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.3 |
Purity |
95 |
Origin of Product |
United States |
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